1,3-Dihydro-5-hydroxyindol-2-thione
Description
1,3-Dihydro-5-hydroxyindol-2-thione is a heterocyclic compound featuring an indole scaffold substituted with a hydroxyl group at the 5-position and a thione group at the 2-position. The indole core, combined with these functional groups, confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-hydroxy-1,3-dihydroindole-2-thione |
InChI |
InChI=1S/C8H7NOS/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) |
InChI Key |
BQXZNHRVEBQVMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,3-Dihydro-5-hydroxyindol-2-thione with structurally related compounds, focusing on substituents, molecular properties, and synthetic methodologies.
Table 1: Structural and Molecular Comparison
Key Comparisons
Substituent Effects on Reactivity and Bioactivity Hydroxy vs. Fluoro Substitution: The hydroxyl group in this compound introduces polarity and hydrogen-bonding capability, which may enhance solubility and interactions with biological targets. In contrast, the 5-fluoro analog (CAS 73425-13-5) exhibits increased electronegativity and metabolic stability due to fluorine’s inductive effects, making it more lipophilic . Benzimidazole vs. Indole Core: The benzimidazole derivative (CAS 175276-96-7) replaces the indole nitrogen with a fused benzene ring, altering electronic distribution.
Synthetic Methodologies Thione Group Incorporation: Synthesis of 1,3,4-oxadiazole-2-thione derivatives (e.g., Compound 2a in ) involves refluxing hydrazides with CS₂ and KOH, followed by acidification. Halogenation: Fluorine or chlorine introduction likely occurs via electrophilic substitution or halogenation of precursor intermediates, as seen in the 5-fluoro and 6-chloro analogs .
Physicochemical Properties
- Molecular Weight and Polarity : The hydroxyindol-thione (165.21 g/mol) is lighter than its benzimidazole counterpart (226.72 g/mol), which may influence pharmacokinetic profiles. The oxadiazole-thione derivative (194.21 g/mol) bridges these extremes but lacks the indole scaffold .
- Thermal Stability : Thione-containing compounds generally exhibit moderate thermal stability due to sulfur’s electron-withdrawing effects, though substituents like halogens or hydroxyl groups may alter decomposition pathways.
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